4-Fluoro-3-iso-pentoxyphenyl methyl sulfide
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Overview
Description
4-Fluoro-3-iso-pentoxyphenyl methyl sulfide is an organic compound characterized by the presence of a fluorine atom, an iso-pentoxy group, and a methyl sulfide group attached to a phenyl ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-3-iso-pentoxyphenyl methyl sulfide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-fluorophenol, iso-pentyl bromide, and methyl thiol.
Etherification: The first step involves the etherification of 4-fluorophenol with iso-pentyl bromide in the presence of a base such as potassium carbonate to form 4-fluoro-3-iso-pentoxyphenol.
Thioetherification: The next step involves the thioetherification of 4-fluoro-3-iso-pentoxyphenol with methyl thiol in the presence of a catalyst such as sodium hydride to form this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-3-iso-pentoxyphenyl methyl sulfide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound to its corresponding thiol using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride
Substitution: Amines, thiols
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Corresponding thiol
Substitution: Substituted phenyl derivatives
Scientific Research Applications
4-Fluoro-3-iso-pentoxyphenyl methyl sulfide has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Fluoro-3-iso-pentoxyphenyl methyl sulfide involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to changes in cellular processes. For example, its potential antimicrobial activity may involve the inhibition of bacterial enzymes, while its anticancer properties may involve the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 4-Fluoro-3-methoxyphenyl methyl sulfide
- 4-Fluoro-3-ethoxyphenyl methyl sulfide
- 4-Fluoro-3-propoxyphenyl methyl sulfide
Uniqueness
4-Fluoro-3-iso-pentoxyphenyl methyl sulfide is unique due to the presence of the iso-pentoxy group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specific applications in research and industry .
Properties
IUPAC Name |
1-fluoro-2-(3-methylbutoxy)-4-methylsulfanylbenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17FOS/c1-9(2)6-7-14-12-8-10(15-3)4-5-11(12)13/h4-5,8-9H,6-7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXZFUOBRJPYTQD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCOC1=C(C=CC(=C1)SC)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17FOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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